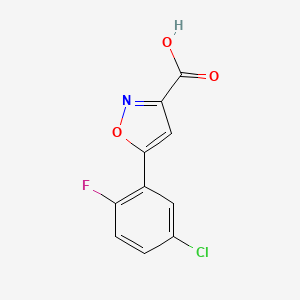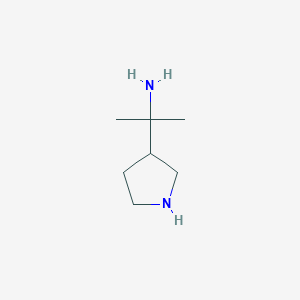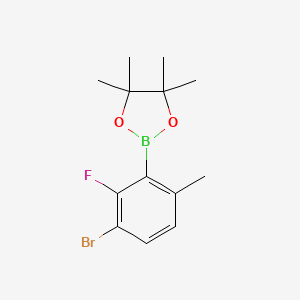
(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate typically involves the reaction of ®-tert-Butyl 2-amino-3-phenylpropanoate with thiophosgene (CSCl2). The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:
(R)-tert-Butyl 2-amino-3-phenylpropanoate+CSCl2→(R)-tert-Butyl 2-isothiocyanato-3-phenylpropanoate+HCl
Industrial Production Methods
Industrial production of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature.
Cycloaddition: Reactions are often performed in the presence of a catalyst such as a Lewis acid, under mild heating conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
Chemistry
In organic synthesis, ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is used as a building block for the synthesis of various heterocyclic compounds. Its reactivity with nucleophiles makes it a versatile intermediate in the preparation of complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and pharmaceuticals. Its ability to form stable thiourea and carbamate derivatives makes it useful in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with amino, hydroxyl, and thiol groups on proteins and other biomolecules, leading to the formation of stable adducts. This covalent modification can alter the activity of enzymes and receptors, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-isothiocyanato-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Ethyl 2-isothiocyanato-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.
tert-Butyl 2-isothiocyanato-3-(4-methylphenyl)propanoate: Similar structure but with a methyl-substituted phenyl group.
Uniqueness
®-tert-Butyl 2-isothiocyanato-3-phenylpropanoate is unique due to its specific stereochemistry and the presence of a bulky tert-butyl ester group. This structural feature can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C14H17NO2S |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
tert-butyl (2R)-2-isothiocyanato-3-phenylpropanoate |
InChI |
InChI=1S/C14H17NO2S/c1-14(2,3)17-13(16)12(15-10-18)9-11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1 |
InChI Key |
QCPIKBRIRASDSL-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)N=C=S |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)
![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13526513.png)


![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)





